N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide
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Overview
Description
N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a cyclohexyl group attached to a piperazine ring, which is further connected to a benzene sulfonamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(piperazin-1-yl)phenyl)benzamide: Similar structure but lacks the cyclohexyl group.
N-(4-(piperazin-1-yl)phenyl)sulfonamide: Similar structure but lacks the benzene ring.
Uniqueness
N-cyclohexyl-4-(piperazin-1-yl)benzene-1-sulfonamide is unique due to the presence of the cyclohexyl group, which may enhance its biological activity and selectivity compared to similar compounds. The combination of the piperazine ring and the sulfonamide group also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclohexyl-4-piperazin-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-22(21,18-14-4-2-1-3-5-14)16-8-6-15(7-9-16)19-12-10-17-11-13-19/h6-9,14,17-18H,1-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYMRMYOLJPOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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